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molecular formula C10H11NO3 B8346973 7-Amino-2,2-dimethyl-4H-1,3-benzodioxine-4-one

7-Amino-2,2-dimethyl-4H-1,3-benzodioxine-4-one

Cat. No. B8346973
M. Wt: 193.20 g/mol
InChI Key: WGNSBUMHYHZHLT-UHFFFAOYSA-N
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Patent
US07589232B2

Procedure details

To a solution of benzyl 2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-7-ylcarbamate (3.5 g) in methanol (250 mL) was added Pd/C (350 mg) and hydrogenated under 2 Kg of pressure for 24 h. The reaction mixture was filtered through a bed of celite and concentrated to give the title compound (1.6 g).
Name
benzyl 2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-7-ylcarbamate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:24])[O:7][C:6]2[CH:8]=[C:9]([NH:12]C(=O)OCC3C=CC=CC=3)[CH:10]=[CH:11][C:5]=2[C:4](=[O:23])[O:3]1>CO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:5]2[C:4](=[O:23])[O:3][C:2]([CH3:1])([CH3:24])[O:7][C:6]=2[CH:8]=1

Inputs

Step One
Name
benzyl 2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-7-ylcarbamate
Quantity
3.5 g
Type
reactant
Smiles
CC1(OC(C2=C(O1)C=C(C=C2)NC(OCC2=CC=CC=C2)=O)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C=CC2=C(OC(OC2=O)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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